4-(1,2,2-Triphenylvinyl)phenol
Overview
Description
4-(1,2,2-Triphenylvinyl)phenol is an organic compound with the molecular formula C26H20O It is known for its unique structural properties, which include a phenol group attached to a triphenylvinyl moiety
Mechanism of Action
Target of Action
It is known to exhibit photochromic and fluorescence properties , suggesting that its targets could be related to light-sensitive biological systems.
Mode of Action
4-(1,2,2-Triphenylvinyl)phenol interacts with its targets through its unique photochromic and fluorescence properties . The compound can exhibit different properties depending on its crystal structure . For instance, one polymorph of the compound exhibits weak fluorescence and reversible photochromic behavior, while another emits stronger orange fluorescence without photochromism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its photochromic and fluorescence properties . These properties can be leveraged in various applications, such as the creation of visible light responsive rewritable paper with inkless writing and self-erasing properties . Additionally, it can be used as a reusable data encryption material with both static and dynamic encryption-decryption processes .
Biochemical Analysis
Biochemical Properties
4-(1,2,2-Triphenylvinyl)phenol plays a crucial role in biochemical reactions, particularly those involving fluorescence and photochemical processes. It interacts with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can influence the fluorescence properties of the compound, making it useful for detecting specific biomolecules in complex biological systems .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, its fluorescence properties make it a valuable tool for tracking cellular processes and visualizing cellular structures .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with proteins and nucleic acids is key to its function. These interactions can lead to changes in enzyme activity, alterations in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of fluorescence. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis. These threshold effects are important for determining the safe and effective use of the compound in biomedical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites. Its interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may have downstream effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s ability to selectively accumulate in certain cellular compartments makes it useful for targeted imaging and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for optimizing its use in research and clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2-Triphenylvinyl)phenol typically involves the reaction of 4-bromophenol with triphenylvinyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Bromophenol+Triphenylvinyl bromideK2CO3,DMF,Heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,2-Triphenylvinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(1,2,2-Triphenylvinyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,2-Triphenylethenyl)phenol
- 1-(4-Hydroxyphenyl)-1,2,2-triphenylethene
- 4-(1,2,2-Triphenylvinyl)benzoic acid
Uniqueness
4-(1,2,2-Triphenylvinyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both phenol and triphenylvinyl groups allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological systems make it a versatile compound for research and industrial use.
Properties
IUPAC Name |
4-(1,2,2-triphenylethenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZOSPYBNNWIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462106 | |
Record name | Phenol, 4-(triphenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76115-06-5 | |
Record name | Phenol, 4-(triphenylethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(1,2,2-Triphenylvinyl)phenol significant in material science and sensing applications?
A1: this compound is a key precursor to AIE-active polymers with unique fluorescence properties []. These polymers exhibit minimal fluorescence in solution but emit strong fluorescence in an aggregated state, such as nanoparticles or thin films. This phenomenon, known as aggregation-induced emission (AIE), makes them valuable for sensing applications. In the case of the polymers derived from this compound, they exhibit a high sensitivity to nitro compounds []. When these polymers encounter nitro compounds, their fluorescence is quenched, allowing for the detection of these compounds. This is particularly relevant for detecting nitroaromatic explosives.
Q2: How is this compound modified to create AIE-active polymers for nitro compound detection?
A2: The research by [] outlines a two-step process:
Q3: What are the advantages of using these AIE-active polymers for nitro compound detection?
A3: The AIE-active polymers derived from this compound offer several advantages:
- High Sensitivity: They show significant fluorescence quenching in the presence of various nitro compounds, including explosives like picric acid and TNT [].
- Selectivity: The polymers exhibit negligible response to non-nitro compounds like toluene and phenol, demonstrating their selectivity for nitro compounds [].
- Stability: The nanoparticles formed by these polymers in a THF-water mixture exhibit long-term stability, remaining viable for over nine months []. This stability is crucial for practical sensing applications.
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